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Compound of Interest

Compound Name: Boc-His(Bom)-OH

Cat. No.: B1365784 Get Quote

For researchers, scientists, and drug development professionals engaged in peptide synthesis,

the unambiguous structural confirmation of protected amino acid derivatives is paramount. This

guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR)

characteristics of Nα-Boc-Nτ-(benzyloxymethyl)-L-histidine (Boc-His(Bom)-OH) and its

common alternatives, offering supporting data and detailed experimental protocols for their

structural elucidation.

Comparison of 1H and 13C NMR Chemical Shifts
The structural differences between Boc-His(Bom)-OH and other protected histidine

derivatives, such as Nα-Boc-L-histidine (Boc-His-OH) and Nα-Boc-Nτ-(trityl)-L-histidine (Boc-

His(Trt)-OH), are clearly reflected in their ¹H and ¹³C NMR spectra. The introduction of different

protecting groups on the imidazole side chain significantly influences the chemical environment

of the nearby protons and carbons, leading to distinct chemical shifts.

Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for Boc-His(Bom)-OH
and its alternatives. The data for Boc-His-OH is based on experimental values, while the shifts

for Boc-His(Bom)-OH and Boc-His(Trt)-OH are predicted based on the known effects of the

Bom and Trt protecting groups.

Table 1: Comparison of ¹H NMR Chemical Shifts (in ppm)
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Proton
Assignment

Boc-His-OH
(Experimental)
[1]

Boc-His(Bom)-
OH (Predicted)

Boc-His(Trt)-
OH (Predicted)

Key
Differentiating
Features

Boc (9H) ~1.36 (s) ~1.36 (s) ~1.36 (s)

Consistent

across all

derivatives.

α-CH ~4.14 (m) ~4.15 (m) ~4.20 (m)

Minor downfield

shift with bulky

protecting

groups.

β-CH₂ ~2.92, 2.85 (m) ~3.0-3.2 (m) ~3.1-3.3 (m)

Downfield shift

due to the

electronic effects

of the side-chain

protecting group.

Imidazole C2-H ~7.68 (s) ~7.7-7.9 (s) ~7.5-7.7 (s)

The Bom group

is expected to

cause a slight

downfield shift,

while the bulky

Trt group may

cause a slight

upfield shift.

Imidazole C4-H ~6.85 (s) ~7.0-7.2 (s) ~6.7-6.9 (s)
Similar trend to

the C2-H proton.

Bom-CH₂ N/A ~5.3-5.5 (s) N/A

Diagnostic signal

for the Bom

protecting group.

Bom-Ph (5H) N/A ~7.2-7.4 (m) N/A

Diagnostic

signals for the

Bom protecting

group.
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Trt-Ph (15H) N/A N/A ~7.1-7.5 (m)

Diagnostic

signals for the Trt

protecting group.

Table 2: Comparison of ¹³C NMR Chemical Shifts (in ppm)
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Carbon
Assignment

Boc-His-OH
(Predicted)

Boc-His(Bom)-
OH (Predicted)

Boc-His(Trt)-
OH (Predicted)

Key
Differentiating
Features

Boc C=O ~155 ~155 ~155
Generally

consistent.

Boc C(CH₃)₃ ~80 ~80 ~80
Generally

consistent.

Boc CH₃ ~28 ~28 ~28
Generally

consistent.

COOH ~175 ~175 ~175
Generally

consistent.

α-CH ~55 ~55 ~56
Minor changes

expected.

β-CH₂ ~31 ~30 ~32

Sensitive to the

electronic nature

of the protecting

group.

Imidazole C2 ~135 ~136 ~134

Influenced by the

electronic effects

of the protecting

group.

Imidazole C4 ~117 ~118 ~116

Influenced by the

electronic effects

of the protecting

group.

Imidazole C5 ~134 ~135 ~133

Influenced by the

electronic effects

of the protecting

group.

Bom-CH₂ N/A ~70-75 N/A

Diagnostic signal

for the Bom

protecting group.
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Bom-Ph N/A ~127-137 N/A

Diagnostic

signals for the

Bom protecting

group.

Trt-C N/A N/A ~75-80

Diagnostic signal

for the Trt

protecting group.

Trt-Ph N/A N/A ~127-145

Diagnostic

signals for the Trt

protecting group.

Experimental Protocols
Accurate and reproducible NMR data is contingent on a standardized experimental protocol.

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for Boc-

protected histidine derivatives.

Sample Preparation
Dissolution: Accurately weigh 5-10 mg of the protected amino acid and dissolve it in 0.6-0.8

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR

tube. The choice of solvent will depend on the solubility of the specific derivative.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully

dissolved and the solution is homogeneous.

¹H NMR Spectroscopy
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Experiment: Standard one-dimensional ¹H NMR.

Parameters:
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Number of Scans: 16-64 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width: 0-12 ppm.

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by

phase and baseline correction.

¹³C NMR Spectroscopy
Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency)

NMR spectrometer.

Experiment: Standard one-dimensional ¹³C NMR with proton decoupling.

Parameters:

Number of Scans: 512-2048 scans are often necessary due to the low natural abundance

of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: 0-200 ppm.

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Workflow for NMR Characterization
The process of confirming the structure of Boc-His(Bom)-OH using NMR spectroscopy can be

visualized as a logical workflow.
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Caption: Workflow for the NMR characterization of Boc-His(Bom)-OH.
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This structured approach, combining careful sample preparation, standardized data acquisition,

and detailed spectral analysis, enables the confident confirmation of the Boc-His(Bom)-OH
structure and its differentiation from other protected histidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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